N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
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Description
Scientific Research Applications
Fungicidal Applications
Research on pyrazine-3-carboxamides and furan-3-carboxamides, which share structural similarities with the compound of interest, has demonstrated high activity against diseases such as Botrytis cinerea, indicating potential fungicidal applications. These studies suggest that modifications in the furan and pyrazine moieties can significantly impact biological activity against fungal pathogens (Masatsugu et al., 2010).
Amplification of Antibiotics
Compounds with pyrazin-2'-yl substituents have been explored for their role in amplifying the effects of antibiotics like phleomycin against Escherichia coli. This research highlights the potential of pyrazine derivatives in enhancing antibiotic efficacy, which could be a valuable property in the development of new antimicrobial strategies (D. J. Brown & W. Cowden, 1982).
Antiprotozoal Therapy
Studies on compounds containing furan and pyrazine units, similar to the compound , have shown promise in antiprotozoal therapy. For instance, specific modifications in these structures led to significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (M. Ismail et al., 2004).
Synthesis and Recyclization Studies
Research involving the synthesis and recyclization of compounds with furan-3-carboxamide structures has contributed to the development of new chemical entities with potential analgesic properties. Such studies not only enhance our understanding of the chemical behavior of these compounds but also open pathways for the discovery of new therapeutic agents (S. Igidov et al., 2022).
properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-10-8-12(11(2)22-10)16(20)19-9-13-15(18-6-5-17-13)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJWCZBRCMLPLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.